molecular formula C11H22ClNO2 B14232538 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride CAS No. 500903-71-9

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride

Cat. No.: B14232538
CAS No.: 500903-71-9
M. Wt: 235.75 g/mol
InChI Key: DVNQJCHNMSPSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one typically involves the reaction of 2,5-dimethylpiperidin-4-one with 2-ethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyethyl)piperidin-4-one: A similar compound with a different substitution pattern on the piperidine ring.

    2,5-Dimethylpiperidin-4-one: Lacks the ethoxyethyl group but shares the piperidine core structure.

    1-(2-Methoxyethyl)-2,5-dimethylpiperidin-4-one: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.

Uniqueness

1-(2-Ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

500903-71-9

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

1-(2-ethoxyethyl)-2,5-dimethylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3;/h9-10H,4-8H2,1-3H3;1H

InChI Key

DVNQJCHNMSPSGG-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CC(C(=O)CC1C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.